molecular formula C18H17N3O6S B2941108 1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-43-5

1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2941108
CAS No.: 879930-43-5
M. Wt: 403.41
InChI Key: SFBXONOUYYIQBC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic heterocyclic compound featuring a tetrahydrothienoimidazolone core with 5,5-dioxide functionalization. The substituents include a 2-methoxyphenyl group (electron-donating) at position 1 and a 4-nitrophenyl group (electron-withdrawing) at position 3. While direct pharmacological data for this compound are absent in the provided literature, structural analogs with nitro or aryl groups suggest possible applications in medicinal chemistry, such as antimicrobial or enzyme-targeting roles .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-27-17-5-3-2-4-14(17)20-16-11-28(25,26)10-15(16)19(18(20)22)12-6-8-13(9-7-12)21(23)24/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXONOUYYIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound's structure is characterized by a thieno[3,4-d]imidazole core with methoxy and nitro substituents on the phenyl rings. This unique arrangement may contribute to its biological activity.

Antiviral Properties

Research indicates that compounds similar to 1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : Compounds in this class have shown efficacy against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). A study highlighted that thiazolidinone derivatives demonstrated IC50 values as low as 0.26 μM against viral RNA polymerase, suggesting a strong inhibitory effect on viral replication .
  • Selectivity and Cytotoxicity : The selectivity index (SI) for these compounds is often favorable. For example, certain derivatives showed low cytotoxicity in cellular assays while maintaining antiviral activity .

The mechanisms through which these compounds exert their biological effects are varied:

  • Inhibition of Enzymatic Activity : Many thieno[3,4-d]imidazole derivatives inhibit key enzymes involved in viral replication. For instance, they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which prevent the transcription of viral RNA into DNA .
  • Modulation of Host Cell Pathways : Some studies suggest that these compounds may also modulate host cell pathways to enhance antiviral responses or inhibit viral entry .

Study 1: Antiviral Activity Against HBV

A recent study synthesized several thiazolidinone derivatives and evaluated their activity against HBV in HepG2.2.15 cells. Among them, a specific derivative exhibited an IC50 value of 0.35 μM with minimal cytotoxic effects, indicating its potential as a therapeutic agent against HBV .

Study 2: Cytotoxicity Evaluation

In another investigation focusing on the cytotoxic effects of similar compounds on human T-lymphocyte cells, the derivatives displayed IC50 values ranging from 0.20 to 0.35 μM while maintaining low toxicity levels. This highlights their potential for use in treating viral infections without significant harm to host cells .

Data Table

Compound NameIC50 (μM)Selectivity IndexTarget Virus
Thiazolidinone Derivative A0.26HighHBV
Thiazolidinone Derivative B0.35ModerateHIV
Thiazolidinone Derivative C0.20HighDENV

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Tetrahydrothienoimidazolone 5,5-Dioxide Derivatives

Compound Name (Reference) Substituents Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa (Predicted)
Target Compound 2-methoxyphenyl, 4-nitrophenyl C₁₉H₁₈N₃O₆S - - - -
1,3-Bis(4-fluorophenyl)... () 4-fluorophenyl, 4-fluorophenyl C₁₇H₁₄F₂N₂O₃S 376.37 (calculated) - - -
1-(2-Chlorophenyl)-3-phenyl... () 2-chlorophenyl, phenyl C₁₇H₁₅ClN₂O₃S 362.83 - - -
1-(o-Tolyl)-3-(p-tolyl)... () 2-methylphenyl, 4-methylphenyl C₁₉H₂₀N₂O₃S 356.44 1.324 (Predicted) 581.2 (Predicted) ~0 (Predicted)
1-(4-Ethoxyphenyl)-3-phenyl... () 4-ethoxyphenyl, phenyl C₁₉H₂₀N₂O₄S 396.44 (calculated) - - -

Key Observations:

Substituent Electronic Effects: The target compound’s 4-nitrophenyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl in or methoxy in ). Fluorine substituents (e.g., in ) balance electronegativity and lipophilicity, often improving bioavailability in drug design.

Molecular Weight and Polarity: The target compound’s nitro and methoxy groups increase molecular weight compared to analogs with halogens (e.g., Cl in ) or alkyl groups (e.g., methyl in ). This may reduce solubility in nonpolar solvents.

Predicted Physical Properties :

  • The o-tolyl/p-tolyl derivative () has a lower molar mass (356.44 g/mol) and higher predicted boiling point (581.2°C) due to increased van der Waals interactions from methyl groups. Its density (1.324 g/cm³) suggests moderate packing efficiency in the solid state.

Triethylamine in ethanol is commonly used for cyclization ().

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